molecular formula C10H10O2 B102308 Vinyl phenyl acetate CAS No. 18120-64-4

Vinyl phenyl acetate

Cat. No. B102308
CAS RN: 18120-64-4
M. Wt: 162.18 g/mol
InChI Key: IDZLRASFVAGODW-UHFFFAOYSA-N
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Description

Vinyl phenyl acetate, also known as 4-Vinylphenyl acetate or 4-Acetoxystyrene, is a clear liquid with a molecular formula of C10H10O2 and a molecular weight of 162.19 . It is stabilized and has a purity/analysis method of >98.0% (GC) .


Synthesis Analysis

The synthesis of vinyl phenyl acetate involves complex chemical reactions. For instance, vinyl acetate can be copolymerized with different mole ratios of N-phenylmaleimide (NPMI) by a starvation feeding method . Another study discusses the use of vinyl sulfonate and vinyl acetate as green alternatives for vinyl bromide in cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of vinyl phenyl acetate is influenced by its vinyl and phenyl groups. The N-phenylmaleimide (NPMI) has a specially five-membered ring and N-aryl substituted structure, which allows its homopolymers and copolymers to exhibit remarkable thermal resistance properties .


Chemical Reactions Analysis

The chemical reactions involving vinyl phenyl acetate are complex and involve various stages. For example, the reaction between ethylene and acetate species on Pd (100) is explored using reflection–absorption infrared spectroscopy . The reaction is much less selective, giving rise to carbon monoxide as the predominant product .


Physical And Chemical Properties Analysis

Vinyl phenyl acetate is a clear liquid with a specific gravity of 1.07 . It has a flash point of 87°C . Other properties such as its thermal stability and glass transition temperature can be influenced by the introduction of NPMI into its main chain .

Scientific Research Applications

1. Polymerization and Copolymerization Processes

Vinyl phenyl acetate plays a significant role in polymerization and copolymerization processes. It has been used to synthesize various polymers and copolymers, demonstrating its versatility and utility in materials science. In one study, vinyl phenyl acetate was synthesized through an ester interchange reaction and subsequently copolymerized with vinyl chloride. This process yielded copolymers with improved clarity and color stability, which could be beneficial for developing advanced materials with specific optical properties (Rees, 1991).

2. Enhancing Battery Performance

Vinyl phenyl acetate derivatives have been studied for their potential to enhance the performance of lithium-ion batteries. For instance, research has shown that fluorine-substituted phenyl acetate can create a more protective solid electrolyte interphase (SEI) on graphite anodes, leading to improved cyclic stability and capacity retention in lithium-ion batteries (Li et al., 2014).

3. Applications in Catalysis

Vinyl phenyl acetate and its derivatives have been investigated for their roles in catalytic processes. A study on the palladium-catalyzed phenylation of enol esters with iodobenzene highlighted the reactivity of vinyl acetate (a related compound) in producing various phenylated products, which has implications for the development of new catalytic methods in organic synthesis (Kasahara et al., 1977).

Mechanism of Action

The mechanism of action of vinyl phenyl acetate involves several steps. For instance, the reaction between ethylene and acetate species on Pd (100) involves a direct coupling between ethylene and acetate species to form vinyl acetate monomer by a β-hydride elimination reaction .

Safety and Hazards

Vinyl phenyl acetate can pose safety and health hazards. For instance, it can cause nose and throat irritation if inhaled in low-to-moderate levels . It is also highly flammable and should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions in the research and application of vinyl phenyl acetate involve improving its flame-retardancy performances and exploring its potential as a green alternative in the synthesis of monosubstituted alkenes via transition-metal-catalyzed reactions .

properties

IUPAC Name

ethenyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZLRASFVAGODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl phenyl acetate

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